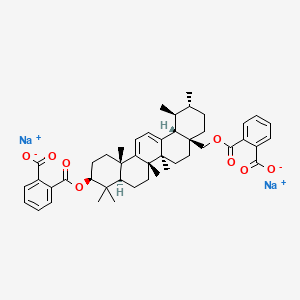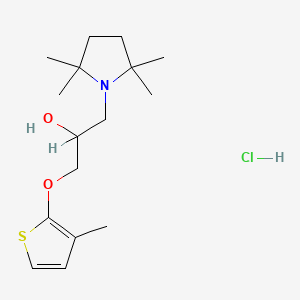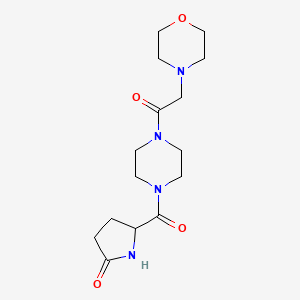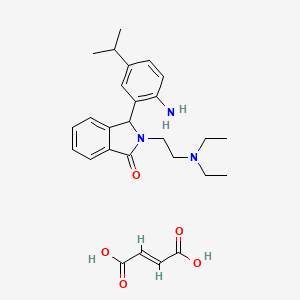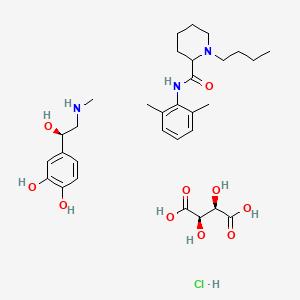
Epinephrine bitartrate-bupivacaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epinephrine bitartrate-bupivacaine hydrochloride is a combination of two pharmacologically active compounds: epinephrine bitartrate and bupivacaine hydrochloride. This combination is commonly used in medical settings as a local anesthetic and vasoconstrictor. Epinephrine bitartrate is a form of epinephrine, a hormone and neurotransmitter that stimulates the sympathetic nervous system, leading to vasoconstriction and increased heart rate. Bupivacaine hydrochloride is a long-acting local anesthetic that blocks nerve impulses, providing pain relief during surgical procedures.
準備方法
Synthetic Routes and Reaction Conditions
-
Epinephrine Bitartrate
Synthesis: Epinephrine bitartrate is synthesized by reacting epinephrine with tartaric acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding tartaric acid to form the bitartrate salt.
Reaction Conditions: The reaction is carried out at room temperature with constant stirring until the formation of the salt is complete.
-
Bupivacaine Hydrochloride
Synthesis: Bupivacaine hydrochloride is synthesized from 2,6-dimethylaniline through a series of chemical reactions, including acylation, reduction, and cyclization.
Reaction Conditions: The synthesis involves multiple steps with specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Epinephrine Bitartrate: Industrial production involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps, such as crystallization and filtration, to obtain the final product.
Bupivacaine Hydrochloride: Industrial production involves batch or continuous processes with stringent quality control measures. The final product is purified using techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
-
Epinephrine Bitartrate
Oxidation: Epinephrine can undergo oxidation to form adrenochrome, a compound with a distinct red color.
Reduction: Epinephrine can be reduced to form dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions with various reagents to form derivatives.
-
Bupivacaine Hydrochloride
Hydrolysis: Bupivacaine can undergo hydrolysis in acidic or basic conditions to form its corresponding amine and carboxylic acid.
Oxidation: Bupivacaine can be oxidized to form N-oxide derivatives.
Substitution: Bupivacaine can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Epinephrine Bitartrate: Major products include adrenochrome (oxidation) and DOPA (reduction).
Bupivacaine Hydrochloride: Major products include N-oxide derivatives (oxidation) and various analogs (substitution).
科学的研究の応用
Epinephrine bitartrate-bupivacaine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Used to study the effects of local anesthetics and vasoconstrictors on cellular processes and nerve conduction.
Medicine: Widely used in clinical settings for local anesthesia during surgical procedures, dental procedures, and pain management.
Industry: Used in the formulation of pharmaceutical products, including injectable solutions and topical preparations.
作用機序
Epinephrine Bitartrate
Mechanism: Epinephrine stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.
Molecular Targets: Alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.
Pathways: Activation of the sympathetic nervous system, leading to increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
Bupivacaine Hydrochloride
Mechanism: Bupivacaine blocks voltage-gated sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.
Molecular Targets: Voltage-gated sodium channels.
Pathways: Inhibition of sodium influx, leading to decreased neuronal excitability and conduction.
類似化合物との比較
Similar Compounds
Lidocaine: A local anesthetic with a shorter duration of action compared to bupivacaine.
Mepivacaine: A local anesthetic with a similar structure to bupivacaine but with a shorter duration of action.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a lower potential for cardiotoxicity.
Uniqueness
Epinephrine Bitartrate: Unique in its ability to provide both vasoconstriction and bronchodilation, making it useful in emergency situations such as anaphylaxis.
Bupivacaine Hydrochloride: Unique in its long duration of action, making it suitable for prolonged surgical procedures and postoperative pain management.
特性
CAS番号 |
1434003-87-8 |
|---|---|
分子式 |
C31H48ClN3O10 |
分子量 |
658.2 g/mol |
IUPAC名 |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H28N2O.C9H13NO3.C4H6O6.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t;9-;1-,2-;/m.01./s1 |
InChIキー |
OBPBWXJPBFGASO-QSCFHKGXSA-N |
異性体SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl |
正規SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



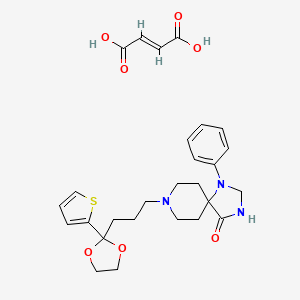

![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)



